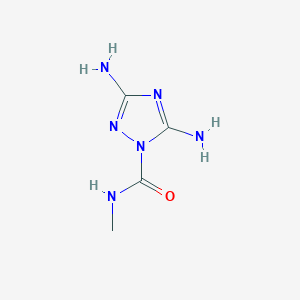
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide (DMTC) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. DMTC is a heterocyclic compound that contains a triazole ring, which is known for its biological activity.
Mécanisme D'action
The mechanism of action of 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide is not fully understood, but it is believed to be due to its ability to inhibit the activity of various enzymes, including adenosine deaminase and dihydrofolate reductase. 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide has been found to have various biochemical and physiological effects. In addition to its inhibitory effects on enzymes, 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide has been shown to modulate the immune response by increasing the production of cytokines and enhancing the activity of natural killer cells. It has also been found to reduce oxidative stress and inflammation, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide has several advantages for use in lab experiments, including its low cost, high stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide. One area of interest is the development of new antimicrobial agents based on 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide. Another potential direction is the investigation of 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide as a potential treatment for autoimmune diseases, given its ability to modulate the immune response. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide and its potential as a chemotherapeutic agent.
Méthodes De Synthèse
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide can be synthesized using various methods, including the reaction of methylhydrazine with 3,5-diamino-1,2,4-triazole-1-carboxylic acid, or the reaction of 3,5-diamino-1,2,4-triazole with methyl isocyanate. The latter method is more commonly used due to its higher yield and simplicity.
Applications De Recherche Scientifique
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide has been extensively studied for its potential applications in various fields. In biochemistry, 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide has been shown to inhibit the activity of the enzyme adenosine deaminase, which is involved in the metabolism of purine nucleotides. 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
In pharmacology, 3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide has been investigated for its potential as a chemotherapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have demonstrated its ability to reduce tumor size in animal models.
Propriétés
Numéro CAS |
116986-36-8 |
|---|---|
Nom du produit |
3,5-diamino-N-methyl-1H-1,2,4-triazole-1-carboxamide |
Formule moléculaire |
C4H8N6O |
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
3,5-diamino-N-methyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H8N6O/c1-7-4(11)10-3(6)8-2(5)9-10/h1H3,(H,7,11)(H4,5,6,8,9) |
Clé InChI |
GBSVNDQMHXUHTK-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1C(=NC(=N1)N)N |
SMILES canonique |
CNC(=O)N1C(=NC(=N1)N)N |
Synonymes |
1H-1,2,4-Triazole-1-carboxamide,3,5-diamino-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)

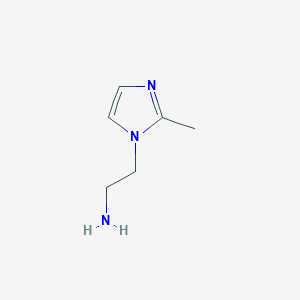
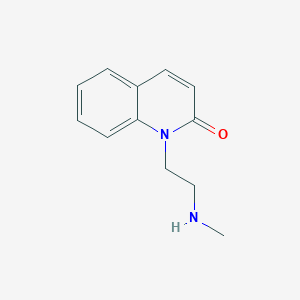
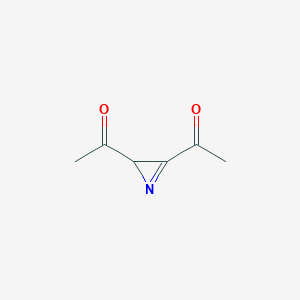
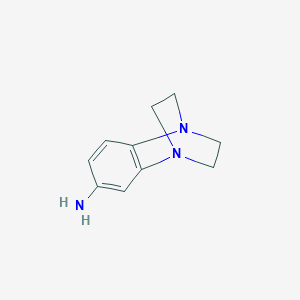
![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)
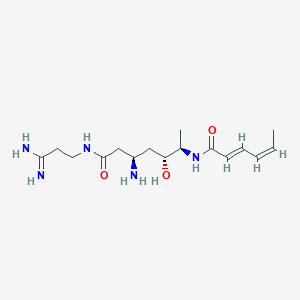
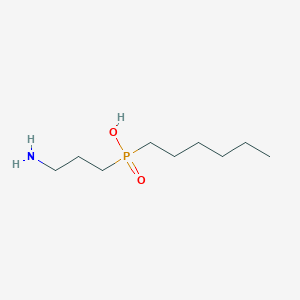
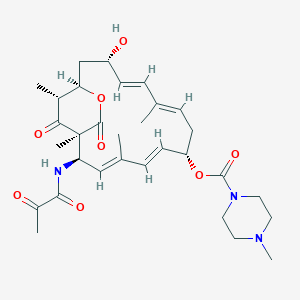

![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)
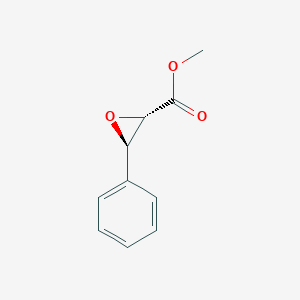
![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)